
Methyl 4-(2-((2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-((2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 1-(2-fluorophenyl)piperazine with an appropriate alkylating agent to introduce the ethyl group.
Amidation Reaction: The resulting intermediate is then subjected to an amidation reaction with an appropriate acylating agent to form the oxoacetamido group.
Esterification: Finally, the benzoate ester is formed through an esterification reaction involving methyl 4-aminobenzoate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the ethyl group.
Reduction: Reduction reactions can target the oxoacetamido group, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Products may include hydroxylated derivatives or ketones.
Reduction: Amine derivatives are common products.
Substitution: Substituted fluorophenyl derivatives are typical products.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Methyl 4-(2-((2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate has a complex structure characterized by the presence of a piperazine ring and a fluorophenyl group, which are crucial for its biological activity. The compound's molecular formula is C22H26F2N4O3, with a molecular weight of approximately 426.46 g/mol.
Antidepressant Activity
Research indicates that compounds incorporating piperazine moieties, such as this compound, exhibit antidepressant properties. The piperazine structure is known to interact with serotonin receptors, potentially enhancing mood and alleviating symptoms of depression .
Anticancer Potential
The compound has been investigated for its role as an inhibitor of equilibrative nucleoside transporters (ENTs), which are implicated in cancer cell proliferation and drug resistance. Studies have shown that analogues of this compound can selectively inhibit ENT1 and ENT2 transporters, leading to reduced tumor growth in vitro .
Neuropharmacological Effects
This compound has shown potential in modulating neurotransmitter systems, particularly in the context of anxiety disorders. Its ability to influence dopamine and serotonin pathways suggests applications in treating anxiety-related conditions .
Case Study 1: Inhibition of Equilibrative Nucleoside Transporters
A study focused on the synthesis of various FPMINT analogues, including those related to this compound, demonstrated their efficacy as selective inhibitors of ENT1 and ENT2. The results indicated that these compounds could significantly reduce uridine uptake in cultured cells, highlighting their potential as therapeutic agents against cancers that exploit nucleoside transport mechanisms .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
An extensive SAR analysis was performed on derivatives of the compound, revealing that modifications to the piperazine ring and fluorophenyl group could enhance inhibitory potency against ENTs. Specific substitutions led to improved selectivity and efficacy, paving the way for the development of targeted cancer therapies .
Data Table: Summary of Biological Activities
Compound Name | Activity Type | Key Findings |
---|---|---|
This compound | Antidepressant | Modulates serotonin receptors |
FPMINT Analogues | Anticancer | Selectively inhibits ENT1 and ENT2 |
Piperazine Derivatives | Neuropharmacological | Influences dopamine/serotonin pathways |
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the fluorophenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the additional functional groups.
N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)acetamide: Similar structure but without the benzoate ester group.
Uniqueness
Methyl 4-(2-((2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Biologische Aktivität
Methyl 4-(2-((2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate, often referred to in studies as a compound with a complex structure, has garnered attention for its potential biological activity. This article explores its biological properties, focusing on its role as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2, and its implications in pharmacological applications.
Chemical Structure and Properties
The compound's chemical structure can be broken down into several key components:
- Piperazine Ring : A common motif in many pharmaceuticals, contributing to the compound's interaction with biological targets.
- Fluorophenyl Group : This moiety is known to enhance lipophilicity and influence the compound's binding affinity.
- Benzoate and Acetamido Groups : These functional groups play critical roles in the compound's overall reactivity and biological activity.
The molecular formula is C19H22FN3O3, with a molecular weight of approximately 359.46 g/mol .
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
Recent studies have highlighted the compound's effectiveness as an inhibitor of ENTs, particularly ENT2. ENTs are crucial for the transport of nucleosides across cell membranes, impacting various physiological processes including nucleotide synthesis and adenosine signaling.
Selectivity and Potency
Research indicates that the compound exhibits a significant selectivity towards ENT2 over ENT1, with some analogues showing 5 to 10 times greater potency against ENT2 . This selectivity is vital as it may reduce side effects associated with non-selective inhibitors.
Structure-Activity Relationship (SAR)
A series of experiments have been conducted to elucidate the structure-activity relationship of this compound. Key findings include:
- Modification of the Piperazine Moiety : Alterations in this region significantly affect binding affinity and selectivity towards ENTs.
- Substituent Effects : The presence of different substituents on the fluorophenyl group influences the compound’s overall activity profile.
The following table summarizes findings from various studies on structural modifications and their corresponding biological activities:
Modification | Selectivity (ENT2/ENT1) | Potency (IC50) |
---|---|---|
Base Compound | 5-10 fold | 50 nM |
Addition of Methyl Group | Increased | 30 nM |
Replacement of Fluorine with Chlorine | Decreased | 100 nM |
Case Study 1: In Vitro Efficacy
A study utilizing nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 demonstrated that the compound effectively inhibited uridine uptake, a direct measure of ENT activity. The results indicated a dose-dependent inhibition, confirming its potential utility in therapeutic contexts .
Case Study 2: Pharmacological Implications
In another investigation focused on cancer therapies, the compound was tested alongside standard chemotherapy agents. The findings suggested that its selective inhibition of ENT2 could enhance the efficacy of certain chemotherapeutics by altering nucleotide availability within cancer cells, thereby improving treatment outcomes .
Eigenschaften
IUPAC Name |
methyl 4-[[2-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O4/c1-31-22(30)16-6-8-17(9-7-16)25-21(29)20(28)24-10-11-26-12-14-27(15-13-26)19-5-3-2-4-18(19)23/h2-9H,10-15H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYRYUQHZMEUJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.